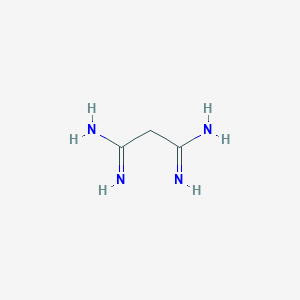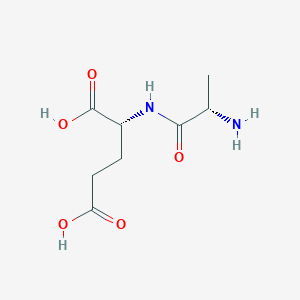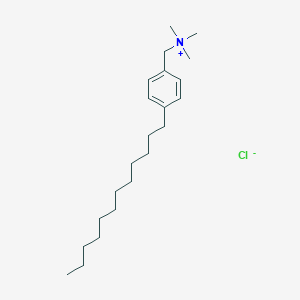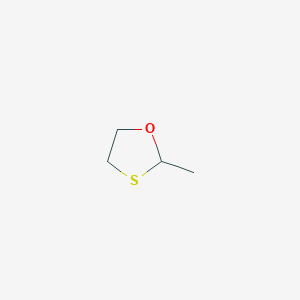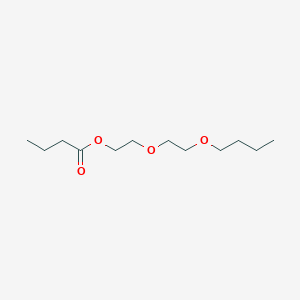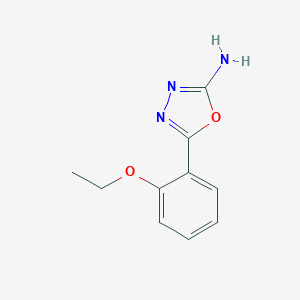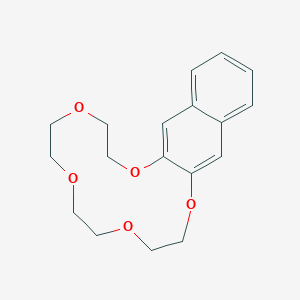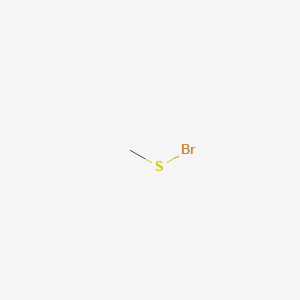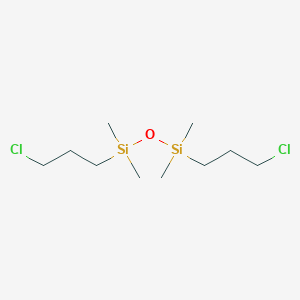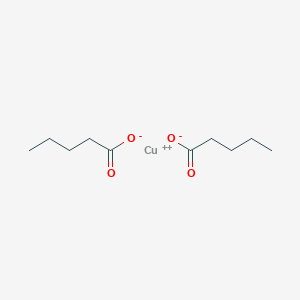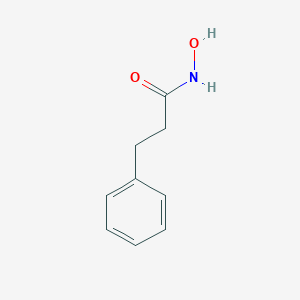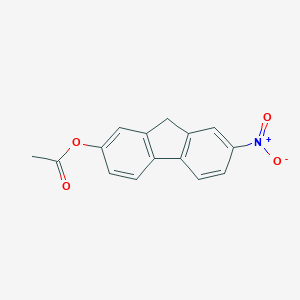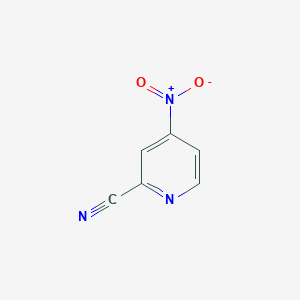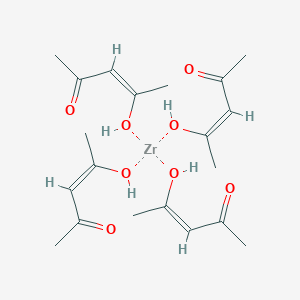
Zirconium acetylacetonate
概要
説明
Zirconium acetylacetonate, also known as Zr(acac)4, is a coordination compound where zirconium(IV) is chelated by the acetylacetonate ligand. The molecular structure of this compound has been determined to be a square antiprism, which is very close to D2 symmetry . This compound is of interest due to its applications in various fields, including materials science and catalysis.
Synthesis Analysis
Zirconium acetylacetonate can be synthesized through the reaction of zirconium(IV) chloride with acetylacetone under specific conditions . A novel zirconium acetato-propionate cluster, referred to as [Zr12], has been synthesized by reacting zirconium acetylacetonate with propionic acid, highlighting the versatility of zirconium acetylacetonate in forming complex structures .
Molecular Structure Analysis
The crystal and molecular structure of zirconium(IV) acetylacetonate has been extensively studied, revealing a quasi-symmetry that is nearly D2-222, with the zirconium atom being eight-coordinated by oxygen atoms from the acetylacetonate ligands . The integrity of the rings and the equivalence of chemically similar bonds are maintained, except for some deviations in the Zr--O bonds .
Chemical Reactions Analysis
Zirconium acetylacetonate is reactive and can participate in various chemical reactions. It has been shown to react with phenols under certain conditions, forming products with different geometries around the zirconium center . Additionally, it can act as a catalyst in the acetylation of various substrates, such as phenols, thiols, amines, and alcohols . It also mediates the ring-opening polymerization of cyclic carbonates to form biodegradable polyacids .
Physical and Chemical Properties Analysis
The thermal decomposition of zirconium acetylacetonate has been thoroughly investigated. It decomposes through a series of intermediates, ultimately forming ZrO2 at high temperatures. The decomposition process involves the evolution of various gaseous products, including propyne, acetone, carbon oxides, methane, and isobutene . The final decomposition product, ZrO2, exhibits micro- and mesoporous texture and growing crystallinity . The reactivity of zirconium acetylacetonate with polycarbosilane has been studied, showing that it can increase the molecular weight of the polymer through cross-linking reactions, resulting in materials with high ceramic yield and tensile strength at high temperatures .
科学的研究の応用
-
Preparation of Zirconia Nanofibers
- Scientific Field : Material Science
- Application Summary : Zirconium acetylacetonate is used as a precursor in the preparation of zirconia nanofibers via electrospinning and calcination .
- Methods of Application : The process includes the preparation of a spinnable solution containing zirconium acetylacetonate and a binding polymer, spinning of the prepared solution, calcination of the electrospun composite fibers to remove unwanted constituents and obtain the desired ceramic phase .
- Results : Zirconia nanofibers with an average diameter of about 75 nm have been fabricated. A rise in calcination temperature from 500 to 1100 °C induces transformation of mesoporous tetragonal zirconia nanofibers with a high specific surface area (102.3 m2/g) to non-porous monoclinic zirconia nanofibers of almost the same diameter with a low value of specific surface area (8.3 m2/g) .
-
Synthesis of Zirconia Nanoparticles
- Scientific Field : Nanotechnology
- Application Summary : Zirconium acetylacetonate can be used as a sol-gel precursor to synthesize zirconia nanoparticles with photocatalytic activity .
- Methods of Application : The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase. In this case, zirconium acetylacetonate is used as the precursor .
- Results : The result is the formation of zirconia nanoparticles that exhibit photocatalytic activity .
-
Improvement of Perovskite Solar Cells
- Scientific Field : Solar Energy
- Application Summary : Zirconium acetylacetonate is used as an additive to improve the performance of the electron transport layer in perovskite solar cells .
- Methods of Application : The compound is added to the electron transport layer of the solar cell, enhancing its performance .
- Results : The addition of zirconium acetylacetonate results in improved performance of perovskite solar cells .
-
Decomposition Study
- Scientific Field : Chemical Physics
- Application Summary : The thermal decomposition of Zirconium acetylacetonate is studied using synchrotron radiation .
- Methods of Application : The decomposition is studied in a SiC-microreactor on the micro-second time scale using synchrotron radiation and photoelectron photoion coincidence spectroscopy .
- Results : Six important zirconium intermediates are identified in the gas phase for the first time .
-
Fabrication of Carbon Nanostructures
- Scientific Field : Nanotechnology
- Application Summary : Zirconium acetylacetonate is used in the fabrication of various shapes of carbon nanostructures via chemical vapor deposition (CVD) and laser evaporation techniques .
- Methods of Application : The process involves the use of CVD and laser evaporation techniques with zirconium acetylacetonate as the precursor .
- Results : Various shapes of carbon nanostructures are fabricated .
-
Synthesis of Functional Nanomaterials and Ceramic Coatings
- Scientific Field : Material Science
- Application Summary : Zirconium acetylacetonate is used in the synthesis of functional nanomaterials and ceramic coatings .
- Methods of Application : The process involves the use of chemical vapor deposition (CVD) with zirconium acetylacetonate as the precursor .
- Results : Functional nanomaterials and ceramic coatings are synthesized .
-
Catalysis and Polymer Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Zirconium acetylacetonate is used in the field of catalysis and polymer synthesis . It is a very useful initiator of lactide polymerization and copolymerization .
- Methods of Application : The compound is used as a catalyst in various organic reactions, including the polymerization and copolymerization of lactides .
- Results : The use of zirconium acetylacetonate as a catalyst results in efficient polymerization and copolymerization reactions .
-
Preparation of Zirconium Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : Zirconium acetylacetonate is used in the preparation of zirconium complexes .
- Methods of Application : The complex is prepared by treating zirconium oxychloride with acetylacetone .
- Results : The result is the formation of zirconium complexes that exhibit high solubility in nonpolar organic solvents .
-
Synthesis of Functional Nanomaterials
- Scientific Field : Nanotechnology
- Application Summary : Zirconium acetylacetonate is used in the synthesis of functional nanomaterials .
- Methods of Application : The process involves the use of chemical vapor deposition (CVD) with zirconium acetylacetonate as the precursor .
- Results : Functional nanomaterials are synthesized .
-
Fabrication of Ceramic Coatings
- Scientific Field : Material Science
- Application Summary : Zirconium acetylacetonate is used in the fabrication of ceramic coatings .
- Methods of Application : The process involves the use of chemical vapor deposition (CVD) with zirconium acetylacetonate as the precursor .
- Results : Ceramic coatings are fabricated .
-
Lactides with Lactone Copolymerization Reactions
- Scientific Field : Polymer Science
- Application Summary : Zirconium acetylacetonate is used as an initiator in lactides with lactone copolymerization reactions .
- Methods of Application : The compound is used as a catalyst in the copolymerization of lactides with lactones .
- Results : The use of zirconium acetylacetonate as a catalyst results in efficient copolymerization reactions .
-
Lactides with Cyclic Carbonates
- Scientific Field : Polymer Science
- Application Summary : Zirconium acetylacetonate is used in lactides with cyclic carbonates .
- Methods of Application : The compound is used as a catalyst in the copolymerization of lactides with cyclic carbonates .
- Results : The use of zirconium acetylacetonate as a catalyst results in efficient copolymerization reactions .
-
Catalysis in Organic Syntheses
- Scientific Field : Organic Chemistry
- Application Summary : Zirconium acetylacetonate is used as a catalyst in various organic syntheses . It has been used in several catalytic reactions, where metal enolate complexes have played a significant role .
- Methods of Application : The compound is used as a catalyst in various organic reactions .
- Results : The use of zirconium acetylacetonate as a catalyst results in efficient organic syntheses .
-
Preparation of Metal Acetylacetonates
- Scientific Field : Inorganic Chemistry
- Application Summary : Zirconium acetylacetonate is used in the preparation of metal acetylacetonates . These are coordination complexes derived from the acetylacetonate anion and metal ions .
- Methods of Application : The complex is prepared by treating zirconium oxychloride with acetylacetone .
- Results : The result is the formation of metal acetylacetonates that exhibit high solubility in nonpolar organic solvents .
-
Synthesis of 1,1,1-Trifluoroacetylacetonate Complex
- Scientific Field : Inorganic Chemistry
- Application Summary : Zirconium acetylacetonate is used in the synthesis of 1,1,1-trifluoroacetylacetonate complex .
- Methods of Application : The complex is prepared by treating zirconium acetylacetonate with 1,1,1-trifluoroacetylacetone .
- Results : The result is the formation of 1,1,1-trifluoroacetylacetonate complex .
-
Nanoparticle Research
- Scientific Field : Nanotechnology
- Application Summary : Zirconium acetylacetonate is used as a precursor for nanoparticle research .
- Methods of Application : The compound is used in the synthesis of nanoparticles .
- Results : The use of zirconium acetylacetonate results in the formation of nanoparticles .
-
Polymer Science
- Scientific Field : Polymer Science
- Application Summary : Zirconium acetylacetonate is used in polymer science . It is a very useful initiator of lactide polymerization and copolymerization .
- Methods of Application : The compound is used as a catalyst in the polymerization and copolymerization of lactides .
- Results : The use of zirconium acetylacetonate as a catalyst results in efficient polymerization and copolymerization reactions .
-
Lactides with Lactone Copolymerization Reactions
- Scientific Field : Polymer Science
- Application Summary : Zirconium acetylacetonate is used in lactides with lactone copolymerization reactions .
- Methods of Application : The compound is used as a catalyst in the copolymerization of lactides with lactones .
- Results : The use of zirconium acetylacetonate as a catalyst results in efficient copolymerization reactions .
Safety And Hazards
将来の方向性
The thermal decomposition of Zr(acac)4 is studied in a SiC-microreactor on the micro-second time scale . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
特性
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/q;;;;+4/p-4/b4*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOSIXCIBGKOH-MTOQALJVSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904296 | |
| Record name | Tetrakis(pentane-2,4-dionato-O,O')zirconium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [MSDSonline] | |
| Record name | Zirconium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Zirconium acetylacetonate | |
CAS RN |
17501-44-9 | |
| Record name | Zirconium acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017501449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium, tetrakis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SA-8-11''11''1'1'''1'1''')- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(pentane-2,4-dionato-O,O')zirconium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(pentane-2,4-dionato-O,O')zirconium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM ACETYLACETONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15NW5BA32K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



